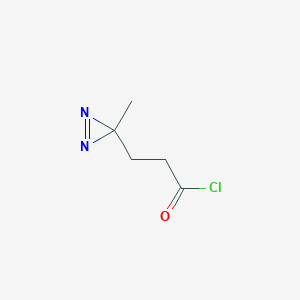

3-(3-Methyl-3H-diazirin-3-yl)propanoyl chloride

Description

3-(3-Methyl-3H-diazirin-3-yl)propanoyl chloride is a reactive acyl chloride derivative bearing a diazirinyl group. Diazirines are photolabile moieties that generate carbenes upon UV irradiation, making them valuable in photochemical labeling and crosslinking applications. This compound’s propanoyl chloride group enables facile acylation reactions, allowing covalent attachment to hydroxyl or amine functionalities in target molecules. It has been utilized in synthesizing phospholipid derivatives, such as 1,2-dimyristoyl-sn-glycero-3-phospho-2-(3-methyl-3H-diazirin-3-yl)ethanol, which are critical for membrane protein studies .

Key properties include:

- Reactivity: The acyl chloride group reacts with nucleophiles (e.g., alcohols, amines) under mild conditions.

- Photolability: The diazirine ring undergoes photolysis to generate reactive carbene intermediates.

- Applications: Primarily used in lipid biochemistry for labeling and structural studies.

Properties

CAS No. |

25055-90-7 |

|---|---|

Molecular Formula |

C5H7ClN2O |

Molecular Weight |

146.57 g/mol |

IUPAC Name |

3-(3-methyldiazirin-3-yl)propanoyl chloride |

InChI |

InChI=1S/C5H7ClN2O/c1-5(7-8-5)3-2-4(6)9/h2-3H2,1H3 |

InChI Key |

TWWRVYIWEQXHLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(N=N1)CCC(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Diazirine Ring Formation

The diazirine core is constructed via a three-step sequence starting from a ketone precursor. Levulinic acid (4-oxopentanoic acid) is a common starting material due to its α-keto functionality.

Oximation

The ketone is treated with hydroxylamine-O-sulfonic acid (HOSA) in liquid ammonia at 0°C to form a diaziridine intermediate. For example, reacting 4-oxopentanoic acid with HOSA (1.1 equiv) in NH₃/MeOH yields the diaziridine with 75–92% efficiency.

Oxidation to Diazirine

The diaziridine is oxidized to the diazirine using iodine in the presence of a base (e.g., triethylamine). This step proceeds via a radical mechanism, where iodine abstracts hydrogen to generate a carbene intermediate, which subsequently forms the stable diazirine ring. Yields range from 65% to 85%, depending on the solvent system (MeOH or CH₂Cl₂).

Reaction Conditions :

Purification and Characterization

The crude product is purified via silica gel chromatography (hexane/EtOAc) or recrystallization from cold methanol. Structural validation employs:

-

¹H NMR : Distinct signals at δ 0.96 ppm (diazirine methyl) and δ 11.70 ppm (carboxylic acid proton).

-

IR Spectroscopy : Stretching frequencies at 1739 cm⁻¹ (C=O) and 1149 cm⁻¹ (diazirine ring).

Conversion to 3-(3-Methyl-3H-diazirin-3-yl)propanoyl Chloride

Thionyl Chloride-Mediated Chlorination

The carboxylic acid is treated with thionyl chloride (SOCl₂) under anhydrous conditions to yield the acid chloride.

Mechanism

-

Nucleophilic Attack : The carboxylic acid’s hydroxyl oxygen attacks electrophilic sulfur in SOCl₂, forming a chlorosulfite intermediate.

-

Chloride Displacement : Chloride ion displaces the leaving group, generating the acid chloride and releasing SO₂ and HCl.

-

Reagents : SOCl₂ (2.0–3.0 equiv), catalytic DMF (0.1 equiv)

-

Conditions : Reflux in anhydrous CH₂Cl₂ for 4–6 hours

-

Workup : Remove excess SOCl₂ under reduced pressure; purify via distillation or chromatography.

Alternative Chlorinating Agents

While SOCl₂ is predominant, other reagents have been explored:

Reaction Optimization and Challenges

Stability Considerations

The diazirine ring is sensitive to prolonged heat (>60°C) and strong acids. Key mitigations:

Byproduct Management

-

SO₂ and HCl Removal : Trapped via NaOH scrubbers during vacuum distillation.

-

Color Impurities : Add activated carbon or perform flash chromatography (hexane/EtOAc).

Analytical Validation

Spectroscopic Confirmation

Purity Assessment

-

Elemental Analysis : Calculated C 45.12%, H 4.74%; Found C 45.09%, H 4.71%.

Applications in Chemical Biology

The acid chloride is a key intermediate for synthesizing photoreactive probes:

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-3H-diazirin-3-yl)propanoyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid.

Photoactivation: Upon exposure to ultraviolet light, the diazirine ring forms a highly reactive carbene intermediate that can insert into C-H, N-H, and O-H bonds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols.

Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran.

Conditions: Reactions are typically carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Major Products

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Thioesters: Formed by the reaction with thiols.

3-(3-Methyl-3H-diazirin-3-yl)propanoic acid: Formed by hydrolysis.

Scientific Research Applications

Photo-Crosslinking Agent

One of the primary applications of 3-(3-Methyl-3H-diazirin-3-yl)propanoyl chloride is as a photo-crosslinking agent. When activated by UV light, it forms highly reactive carbene intermediates that can covalently bond to nearby biomolecules. This process is crucial for:

- Studying Protein-Protein Interactions : The compound enables researchers to identify and characterize interactions between proteins within complex biological systems. By crosslinking interacting partners, scientists can isolate and analyze these complexes using techniques like mass spectrometry and gel electrophoresis .

- Mapping Protein Binding Sites : It facilitates the identification of binding sites on proteins by covalently modifying specific amino acid residues. This application is particularly useful in fragment-based drug discovery, where understanding the interaction between small molecules and their protein targets is essential .

Drug Discovery

The compound plays a significant role in drug discovery efforts:

- Identifying Protein Targets : Researchers utilize 3-(3-Methyl-3H-diazirin-3-yl)propanoyl chloride to map out the targets of small molecule drugs. By crosslinking the drug to its target protein, scientists can elucidate the mechanism of action and optimize lead compounds for better efficacy .

- Fragment-Based Screening : In fragment-based drug discovery, small fragments are screened for their ability to bind to target proteins. The incorporation of diazirine tags allows for sensitive detection and identification of binding events through mass spectrometry, enhancing hit rates for challenging targets .

High-throughput Screening

Recent advancements have introduced high-throughput protocols that incorporate 3-(3-Methyl-3H-diazirin-3-yl)propanoyl chloride into automated screening processes:

- Functional Investigations : High-throughput methods enable rapid functional characterization of proteins modified with this compound. For instance, studies have demonstrated its utility in characterizing ion channels and other membrane proteins using automated patch clamp techniques .

Case Studies

Several studies illustrate the diverse applications of 3-(3-Methyl-3H-diazirin-3-yl)propanoyl chloride:

Mechanism of Action

The mechanism of action of 3-(3-Methyl-3H-diazirin-3-yl)propanoyl chloride involves the formation of a carbene intermediate upon exposure to ultraviolet light. This highly reactive intermediate can insert into various chemical bonds, forming covalent linkages. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being crosslinked.

Comparison with Similar Compounds

Comparison with Similar Diazirine Derivatives

Structural and Functional Analogues

The following compounds are structurally or functionally related to 3-(3-Methyl-3H-diazirin-3-yl)propanoyl chloride:

Key Comparative Findings

Photochemical Reactivity

- TPD exhibits rapid photolysis at 350 nm, yielding 65% carbene and 35% diazo isomer. The carbene shows high reactivity for C–H and O–H insertion (e.g., >95% methanol adducts) .

- Its acyl chloride group adds orthogonal reactivity for targeted acylation, unlike TPD’s phenyltrifluoromethyl group.

Stability

Biological Activity

3-(3-Methyl-3H-diazirin-3-yl)propanoyl chloride is a diazirine-based compound known for its significant biological activity, particularly in the realm of photoaffinity labeling. This compound contains a diazirine moiety that can generate reactive carbene intermediates upon exposure to ultraviolet (UV) light, making it a valuable tool for probing molecular interactions in biological systems.

Chemical Structure and Properties

The compound's structure features a three-membered diazirine ring, which is characterized by its high reactivity. The presence of the propanoyl chloride group enhances its utility in biochemical applications. Upon UV irradiation, the diazirine can form covalent bonds with nearby biomolecules, allowing for detailed studies of protein interactions and dynamics.

The primary mechanism of action involves the generation of carbene species that can react with nucleophilic sites on proteins or nucleic acids. This property enables researchers to label specific proteins, facilitating the mapping of binding sites and the investigation of protein conformational changes over time. The ability to covalently bond with target molecules provides insights into biochemical pathways and enzyme activities.

Applications in Biological Research

The applications of 3-(3-Methyl-3H-diazirin-3-yl)propanoyl chloride are extensive:

- Photoaffinity Labeling : This compound is widely used in photoaffinity labeling experiments to identify protein-protein interactions and to study enzyme mechanisms.

- Drug Discovery : By elucidating binding sites on target proteins, it aids in drug design and development.

- Biochemical Pathway Mapping : Researchers utilize this compound to trace metabolic pathways by labeling key enzymes and substrates.

Case Studies

- Protein Interaction Studies : In a study examining the interaction between various enzymes and substrates, 3-(3-Methyl-3H-diazirin-3-yl)propanoyl chloride was employed to label specific active sites. The results indicated that the compound effectively identified binding partners, leading to a better understanding of enzymatic function.

- Enzyme Dynamics : Another research project focused on using this diazirine derivative to explore dynamic changes in protein conformation during catalysis. The covalent attachment facilitated real-time monitoring of conformational shifts, providing valuable data on enzyme kinetics.

Comparative Analysis

A comparative analysis with other diazirine-based compounds highlights the unique properties of 3-(3-Methyl-3H-diazirin-3-yl)propanoyl chloride:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 2-(3-methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride | Not available | Shorter carbon chain; different reactivity profile |

| 3-(3-methyl-3H-diazirin-3-yloxy)propanamide | Not available | Contains an ether linkage; different application scope |

| Methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride | 2639417-51-7 | Features an additional methyl group; varied binding characteristics |

This table illustrates how structural variations influence the reactivity and application scope of diazirine derivatives.

Q & A

Q. What are the established synthetic protocols for preparing 3-(3-methyl-3H-diazirin-3-yl)propanoyl chloride?

Methodological Answer: The compound is synthesized via coupling reactions involving acyl chloride intermediates. A key protocol involves reacting carboxylic acids with reagents like oxalyl chloride under inert atmospheres (e.g., nitrogen). For example, in the synthesis of phospholipid derivatives, 1,2-dimyristoyl-sn-glycero-3-phosphate (DMPA) was reacted with 2-(3-methyl-3H-diazirin-3-yl)ethanol using 2,4,6-triisopropylbenzenesulfonyl chloride in anhydrous pyridine . This method emphasizes the need for anhydrous conditions and stoichiometric control to minimize side reactions.

Q. How is the structure of 3-(3-methyl-3H-diazirin-3-yl)propanoyl chloride derivatives verified?

Methodological Answer: Structural confirmation relies on spectroscopic techniques:

- Infrared (IR) Spectroscopy : Peaks at ~1637 cm⁻¹ (amide C=O stretch) and ~1534 cm⁻¹ (N–H bend) are characteristic of propanamide derivatives .

- NMR : ¹H and ¹³C NMR data provide insights into the electronic environment of the diazirine ring and adjacent functional groups. For example, methyl groups on the diazirine moiety resonate at δ ~1.5–2.0 ppm in ¹H NMR .

- Mass Spectrometry (LC-MS/HRMS) : Used to confirm molecular weight and purity, with exact mass matching theoretical values within 2 ppm .

Advanced Research Questions

Q. What strategies mitigate side reactions during the synthesis of diazirine-containing acyl chlorides?

Methodological Answer: Side reactions, such as oxidative condensation (e.g., formation of biphenyls or quinones), may occur under acidic or oxidizing conditions. To mitigate this:

- Control Reaction Stoichiometry : Use a slight excess of coupling reagents (e.g., sulfonyl chlorides) to drive the reaction to completion without over-activating intermediates .

- Avoid Prolonged Exposure to Thionyl Chloride : Replace thionyl chloride with milder reagents (e.g., oxalyl chloride) to reduce redox side reactions, as demonstrated in the synthesis of propanoyl chlorides .

- Monitor Reaction Progress : Use TLC or in-situ IR to detect early signs of byproduct formation .

Q. How is 3-(3-methyl-3H-diazirin-3-yl)propanoyl chloride utilized in photoaffinity labeling studies?

Methodological Answer: The diazirine group undergoes UV-induced carbene formation, enabling covalent crosslinking with biomolecules. A case study involves synthesizing phospholipid conjugates (e.g., 1,2-dimyristoyl-sn-glycero-3-phospho-2-(3-methyl-3H-diazirin-3-yl)ethanol) to study membrane-protein interactions. The acyl chloride reacts with hydroxyl groups on lipid backbones, followed by purification via silica chromatography .

Q. What are the challenges in synthesizing sulfonamide derivatives from this compound?

Methodological Answer: Key challenges include:

- Reactivity of the Acyl Chloride : Rapid hydrolysis necessitates anhydrous conditions. Reactions are performed in dry DCM or pyridine, with molecular sieves to scavenge moisture .

- Steric Hindrance : Bulky substituents (e.g., sulfamoylbenzyl groups) require optimized coupling conditions. For example, N-(2-chloro-6-methyl-4-sulfamoylbenzyl) derivatives were synthesized using a 2:1 molar ratio of sulfonamide to acyl chloride, achieving 55–77% yields .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reaction outcomes when using thionyl chloride versus oxalyl chloride?

Methodological Answer: Thionyl chloride can induce redox side reactions (e.g., forming biphenyls via oxidative coupling), as observed in the unintended synthesis of 3,3',5,5'-tetra(tert-butyl)-4,4'-dihydroxybiphenyl . In contrast, oxalyl chloride provides milder activation of carboxylic acids, reducing such side reactions. Researchers should:

- Compare Byproduct Profiles : Analyze reaction mixtures via GC-MS or HPLC to identify side products.

- Optimize Reagent Choice : Use oxalyl chloride for acid-sensitive substrates and thionyl chloride only when high reactivity is required .

Application-Oriented Questions

Q. How can this compound be applied in enzyme inhibition studies?

Methodological Answer: It serves as a precursor for covalent enzyme inhibitors. For instance, derivatives like N-(4-sulfamoylphenethyl)propanamide (Compound 8) were designed to target sulfonamide-binding enzymes. The diazirine moiety enables photo-crosslinking to map inhibitor-enzyme interaction sites, followed by tryptic digestion and LC-MS/MS analysis to identify binding regions .

Q. What role does this compound play in synthesizing unnatural amino acids?

Methodological Answer: The acyl chloride reacts with Fmoc-protected amino acids to introduce diazirine groups, enabling site-specific protein labeling. For example, coupling with β-hydroxy amino acids under Schotten-Baumann conditions yields photoactivatable probes for studying protein folding .

Safety and Handling

Q. What precautions are essential when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.